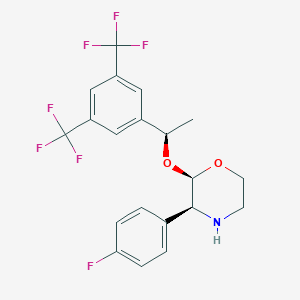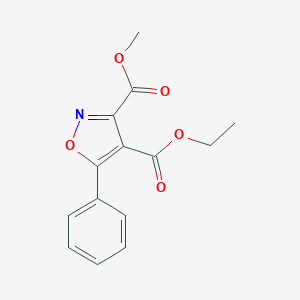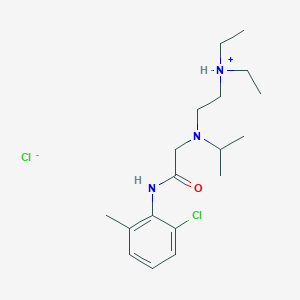
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Übersicht
Beschreibung
"(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" is a compound that has garnered attention due to its significance in the pharmaceutical industry, particularly as a key synthetic intermediate for cardiotonic agents like levosimendan. This compound belongs to the pyridazinone family, which is known for its diverse pharmacological activities. Pyridazinone derivatives have been explored for their potential in treating cardiovascular diseases, showcasing a range of activities from vasodilation to beta-adrenergic antagonism (Lingping Cheng et al., 2019).
Synthesis Analysis
The synthesis of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one" involves various chemical reactions, emphasizing the stereochemical aspects to obtain the desired R-enantiomer. Techniques such as polar organic solvent chromatography and supercritical fluid chromatography on polysaccharide-based stationary phases have been employed for the enantioseparation of this compound, showcasing the compound's importance in medicinal chemistry and the complexity of its synthesis (Lingping Cheng et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives, including "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," is crucial for their biological activity. The presence of the aminophenyl group and the specific stereochemistry are key factors contributing to their interaction with biological targets, affecting their pharmacological profile (Lingping Cheng et al., 2019).
Chemical Reactions and Properties
Pyridazinone derivatives undergo various chemical reactions, including halogenation, amination, and cyclization, which are fundamental for modifying their chemical structure and tuning their biological activities. The ability to undergo these reactions makes pyridazinones versatile intermediates in medicinal chemistry (Hajja S. Alonazy et al., 2009).
Physical Properties Analysis
The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystal structure, are essential for their formulation and application in drug development. These properties are influenced by the compound's molecular structure and play a significant role in its pharmacokinetics and pharmacodynamics (Lingping Cheng et al., 2019).
Chemical Properties Analysis
The chemical properties of "(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one," such as reactivity, stability, and stereochemistry, are pivotal for its pharmacological action. These properties determine the compound's interaction with biological targets, influencing its efficacy and safety profile as part of cardiotonic therapies (Lingping Cheng et al., 2019).
Wissenschaftliche Forschungsanwendungen
Enantioseparation in Chromatography
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one is a crucial synthetic intermediate for cardiotonic agent levosimendan. Studies have developed efficient preparative methods for its isolation using polysaccharide-based chiral stationary phases in chromatography, proving beneficial for the pharmaceutical industry (Cheng et al., 2019).
Histamine H₃ Receptor Inverse Agonists
This compound is part of a new class of 4,5-dihydropyridazin-3-one H₃R antagonists/inverse agonists, with modifications to the 4,5-dihydropyridazinone moiety, demonstrating significant in vivo functional H₃R antagonism and wake-promoting activity in animal models (Hudkins et al., 2012).
Development of Cardioactive Agents
This compound is a vital structural component of several cardio-active pyridazinone derivatives, which are either clinically used or tested in trials, making it integral in synthesizing various cardioactive medications (Imran & Abida, 2016).
Anticonvulsant and Muscle Relaxant Activities
A series of derivatives synthesized from this compound have shown promising anticonvulsant and muscle relaxant activities, indicating its potential application in treating convulsions and muscle spasms (Sharma et al., 2013).
Antihypertensive Activities
Some derivatives of this compound have been synthesized and evaluated for antihypertensive activities, demonstrating good potential in controlling high blood pressure (Siddiqui et al., 2010).
Cancer Cell Killing via PDE3A Modulation
6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one, a derivative, inhibits phosphodiesterases 3A and 3B, inducing cancer cell death through PDE3A/B interactions with SFLN12, indicating its potential in cancer therapy (Lewis et al., 2019).
Vasodilator and Beta-Adrenoceptor Antagonist
Derivatives of this compound act as combined vasodilators and beta-adrenoceptor antagonists, showing promise as antihypertensive agents with minimal intrinsic sympathomimetic activity (Slater et al., 1988).
Role in Base Oil Improvement
Pyridazinone derivatives have been synthesized for base oil improvement, acting as antioxidants and corrosion inhibitors, highlighting their utility in industrial applications (Nessim, 2017).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(4R)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRFHZLKNYRRO-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177572 | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
CAS RN |
101328-85-2 | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101328-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | OR 1855 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101328852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R)-6-(4-Aminophenyl)-4,5-dihydro-5-methyl-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301177572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(oxiran-2-ylmethoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B22536.png)

![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)


![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)




